molecular formula C5H9ClO B101720 (3-Chloropropyl)oxirane CAS No. 19141-74-3

(3-Chloropropyl)oxirane

Cat. No.: B101720
CAS No.: 19141-74-3
M. Wt: 120.58 g/mol
InChI Key: LSOXTBBDZHIHDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Chloropropyl)oxirane can be synthesized through several methods. One common route involves the reaction of 3-chloropropanol with a base, such as potassium hydroxide, to form the epoxide ring. The reaction typically occurs at elevated temperatures around 150°C .

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of propylene oxide followed by cyclization. This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Chloropropyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.

    Ring-Opening Reactions: The epoxide ring is highly reactive and can be opened by acids, bases, or nucleophiles, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.

    Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products:

Scientific Research Applications

(3-Chloropropyl)oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloropropyl)oxirane involves its reactivity towards nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The chlorine atom also participates in substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

    Epichlorohydrin: Similar in structure but lacks the propyl group.

    1,2-Epoxy-3-chloropropane: Another epoxide with a different substitution pattern.

Uniqueness: (3-Chloropropyl)oxirane is unique due to its combination of an epoxide ring and a chloropropyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various applications compared to its analogs .

Properties

IUPAC Name

2-(3-chloropropyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-3-1-2-5-4-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOXTBBDZHIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940760
Record name 2-(3-Chloropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19141-74-3
Record name 2-(3-Chloropropyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19141-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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